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Introduction
AZD7687 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an

enzyme crucial for the final step of triglyceride synthesis. Developed as a potential therapeutic

for metabolic diseases, the translational journey of AZD7687 from preclinical rodent models to

human clinical trials has revealed significant species-specific differences in its effects. This

guide provides a comprehensive comparison of the pharmacological effects, particularly on

lipid metabolism and gastrointestinal tolerability, of AZD7687 in human versus rodent systems,

supported by experimental data and detailed methodologies.

In Vitro Potency: A Tale of Two Species
AZD7687 demonstrates potent inhibition of both human and rodent DGAT1 in in vitro assays.

The half-maximal inhibitory concentration (IC50) values are comparable, indicating a similar

intrinsic affinity for the target enzyme in both species.

Species Enzyme IC50 (nM)

Human DGAT1 ~80

Mouse DGAT1 ~100
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In Vivo Efficacy: Lowering Triglycerides
In both humans and rodents, AZD7687 has demonstrated efficacy in reducing the excursion of

postprandial triglycerides, a key indicator of DGAT1 inhibition in the gut.

Human Studies
In a first-in-human single ascending dose study, AZD7687 markedly reduced the postprandial

increase in triglycerides in healthy male subjects after a high-fat meal.[1] A dose-dependent

effect was observed, with doses of 5 mg and higher leading to a greater than 75% reduction in

the incremental area under the curve (AUC) for triglycerides.[1]

Dose of AZD7687
Number of
Subjects

Meal
% Reduction in
Triglyceride AUC
(vs. Placebo)

5 mg 6 60% fat >75%

10 mg 6 60% fat >75%

20 mg 6 60% fat >75%

Rodent Studies
A cross-species pharmacokinetic/pharmacodynamic (PK/PD) modeling study that included data

from mice and rats showed that AZD7687 effectively lowered postprandial triglycerides in an

oral lipid tolerance test (OLTT).[2] The in vivo IC50 for the free (unbound) drug concentration

was estimated to be 0.081 µmol/L in mice.[2]

Species
Dose of
AZD7687

Vehicle
Lipid
Challenge

Effect on
Postprandial
Triglycerides

Mouse 0.1, 1, 3 mg/kg
Carboxymethyl

cellulose (CMC)

20% soybean oil

emulsion

Dose-dependent

reduction
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A Tale of Two Guts: The Divergence in
Gastrointestinal Tolerability
The most striking difference between the effects of AZD7687 in humans and rodents lies in its

gastrointestinal (GI) side effect profile.

Human Intolerance
In human clinical trials, AZD7687 was associated with significant dose-limiting gastrointestinal

side effects, primarily nausea, vomiting, and diarrhea.[1][3] These adverse events were

common at doses that were effective in lowering triglycerides, leading to a narrow therapeutic

window and ultimately halting the drug's development.[3] In a multiple-dose study, 11 out of 18

participants receiving doses greater than 5 mg/day discontinued treatment due to diarrhea.[3]

Rodent Tolerance
In contrast to the human experience, selective inhibition of DGAT1 with compounds like

AZD7687 is generally well-tolerated in rodents, particularly mice, without inducing significant

diarrhea.[4] Studies have shown that in mice, severe watery diarrhea is only induced when

both DGAT1 and DGAT2 are inhibited simultaneously.[4][5] This suggests a compensatory role

for DGAT2 in the rodent gut that is not as prominent in humans.

Experimental Protocols
Human First-in-Human Study

Study Design: Single ascending dose, randomized, placebo-controlled trial.

Participants: 80 healthy male subjects.

Intervention: Oral administration of AZD7687 (doses ranging from 1 to 60 mg) or placebo.

Primary Endpoint: Postprandial serum triglyceride excursion measured for 8 hours after a

standardized mixed meal with 60% fat content.

Safety Assessment: Monitoring of adverse events, including gastrointestinal symptoms.[1]

Rodent Oral Lipid Tolerance Test (OLTT)
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Animals: Male ICR mice (~25 g).

Acclimation: Standard laboratory conditions.

Intervention: Oral gavage of AZD7687 (0.1, 1, or 3 mg/kg) suspended in carboxymethyl

cellulose (CMC) or vehicle alone.

Lipid Challenge: 30 minutes after drug administration, an oral gavage of a fat emulsion

containing 20% soybean oil was given.

Endpoint: Measurement of plasma triglycerides at various time points post-lipid challenge.[2]
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Caption: Differential effects of AZD7687 on triglyceride synthesis and GI tolerability in humans

versus rodents.
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Caption: Comparative experimental workflows for evaluating AZD7687 in humans and rodents.

Conclusion
The case of AZD7687 highlights a critical challenge in drug development: species-specific

differences in pharmacology and toxicology. While the in vitro potency and the primary in vivo

pharmacodynamic effect of reducing postprandial triglycerides were consistent between

humans and rodents, the gastrointestinal tolerability was dramatically different. The severe

diarrhea observed in humans at therapeutic doses was not predicted by preclinical rodent

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b605777?utm_src=pdf-body
https://www.benchchem.com/product/b605777?utm_src=pdf-body-img
https://www.benchchem.com/product/b605777?utm_src=pdf-body
https://www.benchchem.com/product/b605777?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


models, likely due to the compensatory role of DGAT2 in the rodent gut. This divergence

underscores the importance of understanding species-specific physiology and the limitations of

animal models in predicting all aspects of a drug's effects in humans. For researchers and drug

development professionals, the story of AZD7687 serves as a crucial case study emphasizing

the need for careful consideration of translational biology and the development of more

predictive preclinical models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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